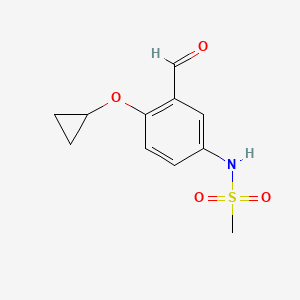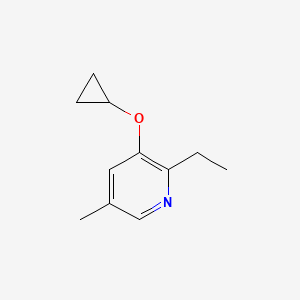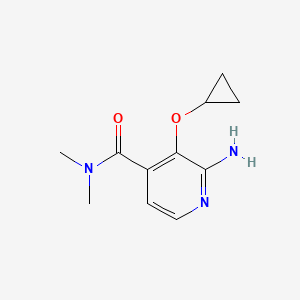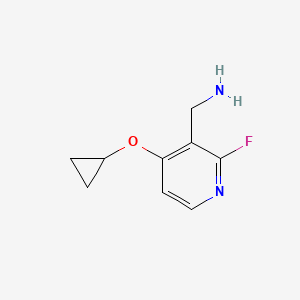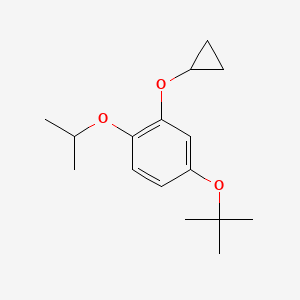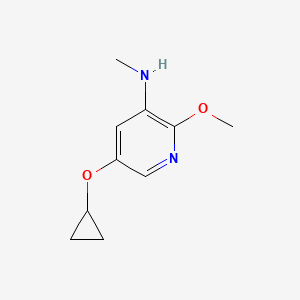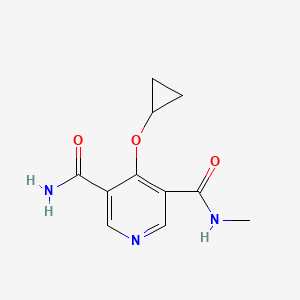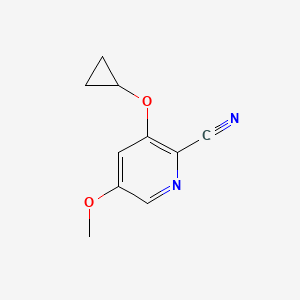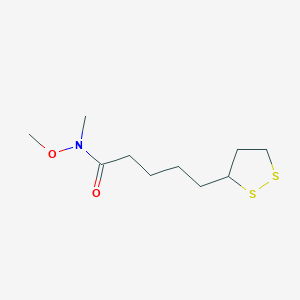
5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor.
Amidation Reaction: The dithiolane-containing intermediate is then reacted with N-methoxy-N-methylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds back into thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide involves its ability to interact with and modulate redox-sensitive biological pathways. The dithiolane ring can undergo redox cycling, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species and regenerate other antioxidants, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: A well-known antioxidant with a similar dithiolane ring structure.
Dithiothreitol: A reducing agent with two thiol groups.
Glutathione: A tripeptide with antioxidant properties.
Uniqueness
5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide is unique due to its specific structural features, such as the N-methoxy-N-methylamide group, which may impart different chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H19NO2S2 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-methoxy-N-methylpentanamide |
InChI |
InChI=1S/C10H19NO2S2/c1-11(13-2)10(12)6-4-3-5-9-7-8-14-15-9/h9H,3-8H2,1-2H3 |
InChI Key |
KUXLEBLHBDIPME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCCC1CCSS1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


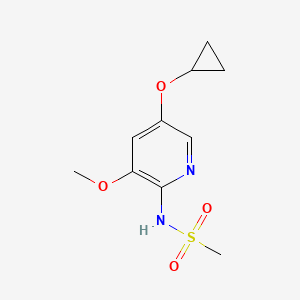
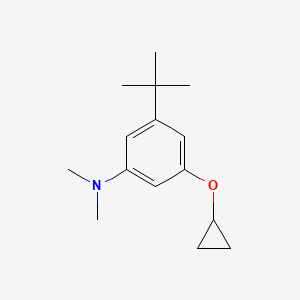
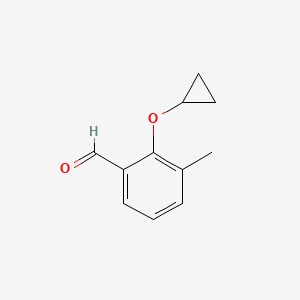
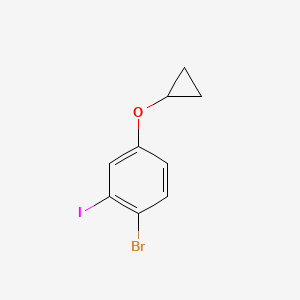
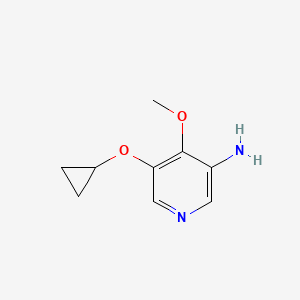
![2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B14823326.png)
